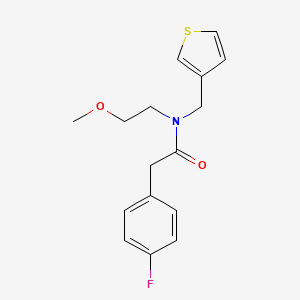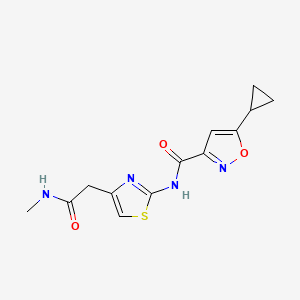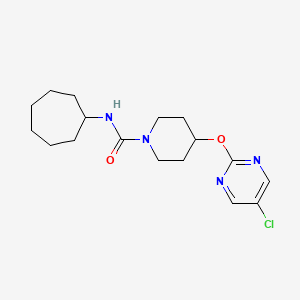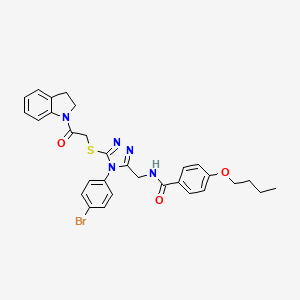![molecular formula C20H25N5O4 B2482354 N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-4-(6-ethoxy-2-methylpyrimidin-4-yl)piperazine-1-carboxamide CAS No. 946372-51-6](/img/structure/B2482354.png)
N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-4-(6-ethoxy-2-methylpyrimidin-4-yl)piperazine-1-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The scientific interest in compounds such as "N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-4-(6-ethoxy-2-methylpyrimidin-4-yl)piperazine-1-carboxamide" stems from their potential in medicinal chemistry and materials science. These compounds often exhibit unique biological activities and physicochemical properties due to their complex molecular architecture, including various functional groups and heterocyclic systems.
Synthesis Analysis
The synthesis of related complex organic molecules often involves multi-step reactions, starting from simple precursors to achieve the desired structural complexity. For instance, Gabriele et al. (2006) described the synthesis of 2,3-dihydrobenzo[1,4]dioxine derivatives through tandem palladium-catalyzed oxidative aminocarbonylation-cyclization of prop-2-ynyloxyphenols and anilines, which could provide insights into methodologies for synthesizing similar compounds (Gabriele et al., 2006).
科学的研究の応用
Chemical Synthesis and Derivatives
Synthesis and Derivatives : The compound has been a subject of synthesis studies, leading to various derivatives with potential therapeutic applications. In one study, novel derivatives with benzodifuranyl, triazines, oxadiazepines, and thiazolopyrimidines structures were synthesized from visnaginone and khellinone. These compounds exhibited significant COX-1/COX-2 inhibitory activities, analgesic, and anti-inflammatory properties, with some showing high selectivity for COX-2 inhibition (Abu‐Hashem et al., 2020). Another research effort detailed an alternative synthesis route for a related compound, highlighting the chemical versatility and potential for structural modification of this chemical class (Shahinshavali et al., 2021).
Antimicrobial and Antifungal Applications
Antimicrobial Activity : Various derivatives have shown promising antimicrobial and antifungal properties. Synthesized compounds like pyridine derivatives exhibited moderate to significant activity against bacteria and fungi, indicating the potential of this compound and its derivatives in developing new antimicrobial agents (Patel et al., 2011). Additionally, new derivatives with piperazine and triazolo-pyrazine structures were also found to be effective against bacterial and fungal strains after in vitro screening, further underlining the antimicrobial potential of this compound's derivatives (Patil et al., 2021).
Potential in Neurological and Mental Health Research
Dopamine D4 Receptor Ligands : A series of new dopamine receptor D4 ligands derived from the compound were developed, displaying high affinity and selectivity. These ligands were radiolabeled for potential application in imaging studies using positron emission tomography (PET), providing tools for neurological research, especially in studying receptor distribution and density in various conditions (Kügler et al., 2011). Another study synthesized derivatives with dual action at serotonin receptors and the serotonin transporter, aiming at new antidepressant drugs. Some compounds showed promising results in vitro, indicating potential therapeutic applications in mental health (Silanes et al., 2004).
Applications in Cancer and Metabolic Disorder Research
Cancer Cell Line Activity : Derivatives of this compound were synthesized and evaluated against human breast cancer cell lines, showing better anti-proliferative activities than a known drug, suggesting a potential role in developing anticancer therapies (Parveen et al., 2017). In the context of metabolic disorders, derivatives were also evaluated as glucokinase activators, with some showing efficacy in lowering glucose levels in mice, marking their potential in treating hypoglycemic conditions (Song et al., 2011).
特性
IUPAC Name |
N-(2,3-dihydro-1,4-benzodioxin-6-yl)-4-(6-ethoxy-2-methylpyrimidin-4-yl)piperazine-1-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H25N5O4/c1-3-27-19-13-18(21-14(2)22-19)24-6-8-25(9-7-24)20(26)23-15-4-5-16-17(12-15)29-11-10-28-16/h4-5,12-13H,3,6-11H2,1-2H3,(H,23,26) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DAYLKWQGAANKRI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=NC(=NC(=C1)N2CCN(CC2)C(=O)NC3=CC4=C(C=C3)OCCO4)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H25N5O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
399.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![6-Chloro-3-(morpholinomethyl)-2-phenylimidazo[1,2-a]pyridine](/img/structure/B2482272.png)
![3-Bromo-1-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-2-[[3-chloro-5-(trifluoromethyl)pyridin-2-yl]sulfanylmethyl]indole](/img/structure/B2482274.png)
![N-(benzo[d][1,3]dioxol-5-yl)-1-(2,4-dichlorophenyl)-3,4-dihydropyrrolo[1,2-a]pyrazine-2(1H)-carboxamide](/img/structure/B2482275.png)

![N-[4-({(E)-[1-(4-methylbenzyl)-2,2-dioxido-4-oxo-1,4-dihydro-3H-2,1-benzothiazin-3-ylidene]methyl}amino)phenyl]-2-furamide](/img/structure/B2482277.png)

![2-[[1-(Oxan-4-ylmethyl)piperidin-3-yl]methoxy]pyridine-4-carbonitrile](/img/structure/B2482280.png)
![2-[[4-(5-Methylpyrimidin-4-yl)piperazin-1-yl]methyl]-1,3,4-oxadiazole](/img/structure/B2482281.png)

![2-(3-chlorobenzo[b]thiophene-2-carboxamido)-N-methyl-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxamide](/img/structure/B2482289.png)

![methyl 4-{[(6-chloro-1,1-dioxido-4-phenyl-2H-1,2,3-benzothiadiazin-2-yl)acetyl]amino}benzoate](/img/structure/B2482292.png)
